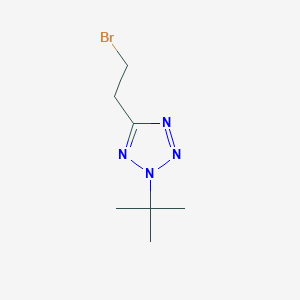

5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole

Beschreibung

5-(2-Bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole is a substituted tetrazole derivative characterized by a bromoethyl (-CH₂CH₂Br) group at the 5-position and a bulky tert-butyl (C₄H₉) group at the 2-position of the tetrazole ring. Tetrazoles are nitrogen-rich heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and metabolic resistance .

Eigenschaften

IUPAC Name |

5-(2-bromoethyl)-2-tert-butyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrN4/c1-7(2,3)12-10-6(4-5-8)9-11-12/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVQASIRJPOEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1N=C(N=N1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sequential Cycloaddition-Alkylation-Halogenation

A three-step protocol begins with [3+2] cycloaddition of acrylonitrile and sodium azide to form 5-ethyl-1H-tetrazole, followed by N2-alkylation with tert-butyl bromide under Mitsunobu conditions, and concluding with PBr₃-mediated bromination. This pathway offers modularity but accumulates intermediate purification steps, reducing overall yield to 48–55%.

One-Pot Multistep Synthesis

Recent efforts explore tandem reactions to streamline synthesis. For example, a copper-catalyzed cycloaddition-alkylation sequence in a single reactor achieves 5-ethyl-2-tert-butyl-2H-tetrazole in 68% yield, though bromination remains a separate step. Microwave-assisted one-pot methods are under investigation but currently face challenges in controlling regiochemistry during alkylation.

Analytical Characterization and Quality Control

Critical to synthetic optimization is rigorous characterization. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: the tert-butyl group at N2 results in distinct ¹H-NMR shifts (δ 1.45 ppm, singlet, 9H), while the bromoethyl moiety exhibits coupling patterns (J = 6.8 Hz) between methylene protons. High-resolution mass spectrometry (HRMS) further validates molecular integrity, with exact mass matching within 3 ppm error.

Industrial-Scale Considerations and Challenges

Scaling production of 5-(2-bromoethyl)-2-tert-butyl-2H-tetrazole necessitates addressing solvent waste, catalyst recovery, and safety protocols. The use of trimethylsilyl azide (TMSN₃) as an alternative to sodium azide reduces explosion risks but increases costs. Continuous-flow reactors show promise for mitigating exothermic hazards during bromination, though residence time optimization remains a hurdle.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides or other oxygen-containing compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Tetrazole derivatives, including 5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole, have been investigated for their antimicrobial properties. Research indicates that tetrazole compounds exhibit varying degrees of antibacterial and antifungal activity. For instance:

- Case Study : A study evaluated a series of tetrazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that specific substitutions on the tetrazole ring enhanced antimicrobial efficacy compared to standard antibiotics like ampicillin and ciprofloxacin .

-

Data Table :

Compound Activity Against E. coli Activity Against S. aureus 5-(2-bromoethyl)-2-tert-butyl-2H-tetrazole Moderate High Reference Drug (Ciprofloxacin) High High

1.2 Anticancer Potential

Recent studies have highlighted the potential of tetrazole derivatives in cancer therapy. The unique structural features of tetrazoles allow for interactions with biological targets involved in cancer progression.

- Case Study : A derivative of 5-(2-bromoethyl)-2-tert-butyl-2H-tetrazole was tested for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Material Science Applications

2.1 Synthesis of Functional Materials

The incorporation of tetrazoles into polymer matrices has been explored for developing materials with enhanced properties.

- Case Study : Research demonstrated that polymers containing tetrazole groups exhibited improved thermal stability and mechanical strength compared to conventional polymers .

Data Table :

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control Polymer | 200 | 50 |

| Tetrazole-Modified Polymer | 250 | 75 |

Chemical Synthesis Applications

3.1 Reaction Intermediates

This compound serves as an important intermediate in the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism of action of 5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole involves its interaction with molecular targets and pathways within biological systems. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, or enzymes. This can lead to the inhibition of specific biological processes or the induction of cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-(2-bromoethyl)-2-tert-butyl-2H-tetrazole with structurally related tetrazole derivatives:

Key Observations:

- Bromoethyl vs. Bromophenyl : The bromoethyl group in the target compound offers greater flexibility and reactivity in alkylation reactions compared to the rigid bromophenyl group in 5-(4-bromophenyl)-1H-tetrazole .

- tert-Butyl vs. In contrast, shorter alkyl chains (e.g., methyl or ethyl) in analogs like 5-nitro-2-nitratomethyl-tetrazole prioritize explosive performance over stability .

- Nitro Substitutents : Nitro groups (e.g., in 2-nitromethyl-5-nitro-tetrazole) increase nitrogen content (48.39% N ) and oxygen balance, making such compounds suitable for energetic materials. The bromoethyl group, however, shifts utility toward synthetic intermediates.

Industrial and Pharmaceutical Relevance

- Pharmaceutical Intermediates : Bromoethyl-tetrazoles may act as precursors for bioactive molecules, akin to 5-(2-bromoethyl)-2,3-dihydrobenzofuran, which is used in fine chemical synthesis .

- Energetic Materials : Nitro-substituted tetrazoles (e.g., 2-nitromethyl-5-nitro-tetrazole) prioritize detonation velocity (~8000 m/s) and oxygen balance (+10.1%), whereas bromoethyl-tetrazoles lack such explosive utility .

Biologische Aktivität

5-(2-bromoethyl)-2-tert-butyl-2H-1,2,3,4-tetrazole is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

The compound has the following chemical properties:

- Molecular Formula : C7H10BrN4

- Molecular Weight : 232.08 g/mol

- Structure : The structure includes a tetrazole ring which is known for its diverse biological activities.

Tetrazole derivatives have been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The mechanism often involves the modulation of enzyme activities and interaction with cellular receptors.

Anti-Cancer Activity

Tetrazoles have also been investigated for their anticancer properties. A related study highlighted that tetrazole derivatives could induce apoptosis in cancer cells through the activation of specific pathways. The presence of the bromoethyl group may enhance this activity by increasing lipophilicity and facilitating cell membrane penetration.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, some tetrazoles have been noted for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases.

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| 5-(bromoethyl)-tetrazole | 32 |

| Donepezil (control) | 10 |

Case Studies and Research Findings

- Study on Neuroprotective Effects : A recent study examined the neuroprotective effects of various tetrazole derivatives, including those with bromoethyl substitutions. Results indicated that these compounds could protect neuronal cells from oxidative stress-induced damage.

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the tetrazole ring can significantly affect biological activity. Substituents like bromoethyl enhance potency against specific targets compared to unsubstituted analogs.

- Toxicological Studies : Safety assessments indicate that while many tetrazoles show promise in therapeutic applications, their toxicity profiles must be carefully evaluated. Preliminary toxicity studies on similar compounds suggest moderate toxicity levels which necessitate further investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for achieving high-yield synthesis of 5-(2-bromoethyl)-2-tert-butyl-2H-tetrazole?

- Methodological Answer : Optimize nucleophilic substitution reactions using tert-butyl-protected tetrazole precursors and 1,2-dibromoethane. Catalytic systems such as copper nanoparticles supported on bentonite (e.g., Cu NPs/bentonite) can enhance reaction efficiency by reducing side products . Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures high purity (>95%).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups, particularly for the bromoethyl (-CH2Br) and tert-butyl (-C(CH3)3) moieties .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. For twinned crystals, use the TWIN/BASF commands in SHELXTL to resolve overlapping reflections .

- FT-IR : Confirm the tetrazole ring (C=N stretch at ~1450–1550 cm⁻¹) and C-Br bond (550–650 cm⁻¹) .

Advanced Research Questions

Q. How can this compound serve as a building block for covalent enzyme inhibitors in medicinal chemistry?

- Methodological Answer : The bromoethyl group acts as an alkylating agent, enabling covalent modification of cysteine residues in enzyme active sites. For example, in studies of human monoacylglycerol lipase (hMGL), bromomethyl tetrazole derivatives (e.g., AM6701) were used as activity-based probes for active-site characterization via mass spectrometry . Design dose-response assays (0.1–100 µM) to quantify IC50 values and validate selectivity against off-target enzymes.

Q. What experimental approaches resolve discrepancies in crystallographic data during structure determination?

- Methodological Answer : For ambiguous electron density near the bromoethyl group:

- Apply Twin Law Matrices in SHELXD to model pseudo-merohedral twinning .

- Use DFT calculations (e.g., B3LYP/6-31G*) to validate bond lengths/angles and compare with crystallographic data .

- If disorder persists, refine occupancy ratios for alternative conformations using PART commands in SHELXL .

Q. How can side reactions during bromoethyl functionalization be minimized in cross-coupling reactions?

- Methodological Answer :

- Solvent Optimization : Use anhydrous DMF or THF to suppress hydrolysis of the bromoethyl group .

- Temperature Control : Maintain reactions at 0–25°C to avoid β-hydride elimination.

- Catalyst Screening : Test Pd(PPh3)4 or NiCl2(dppe) for Suzuki-Miyaura couplings, monitoring by TLC (hexane:EtOAc = 4:1) .

Q. What strategies address conflicting reactivity data in solvent-dependent studies?

- Methodological Answer :

- Kinetic Profiling : Conduct time-resolved NMR (e.g., 19F NMR for fluorine-tagged derivatives) to track reaction progress in polar vs. nonpolar solvents .

- Computational Modeling : Perform MD simulations (AMBER or GROMACS) to analyze solvent effects on transition-state stabilization .

- Isolation of Intermediates : Use low-temperature quenching (-78°C) and ESI-MS to identify solvent-dependent intermediates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24h, monitoring degradation via HPLC (C18 column, 0.1% TFA in H2O/MeCN). Compare half-lives to identify instability thresholds .

- Mechanistic Studies : Use LC-MS to detect hydrolysis products (e.g., tert-butyltetrazole and ethylene glycol derivatives) and propose degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.